molecular formula C7H14O B012889 2,4-Dimethyl-1-penten-3-ol CAS No. 19781-54-5

2,4-Dimethyl-1-penten-3-ol

Cat. No. B012889
CAS RN: 19781-54-5
M. Wt: 114.19 g/mol
InChI Key: DWLSOADTNMPXFH-UHFFFAOYSA-N
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Description

2,4-Dimethyl-1-penten-3-ol is a chemical compound with the molecular formula C7H14O . It is also known by other names such as 1-Penten-3-ol, 2,4-dimethyl- .


Molecular Structure Analysis

The molecular structure of 2,4-Dimethyl-1-penten-3-ol consists of 7 carbon atoms, 14 hydrogen atoms, and 1 oxygen atom . The molecular weight is approximately 114.1855 .

Scientific Research Applications

  • Pyrolysis of Esters : A study by Cuenca and Chuchani (1977) in the "International Journal of Chemical Kinetics" revealed that the pyrolysis of 2,3-dimethyl-3-pentyl acetate produces several compounds, including 2,4-Dimethyl-1-penten-3-ol derivatives, indicating its role in chemical reactions involving ester decomposition (Cuenca & Chuchani, 1977).

  • Chemoenzymatic Synthesis : Bien and Ziegler (1998) in "Tetrahedron-asymmetry" discussed the chemoenzymatic synthesis of enantiomerically pure 4-pentene 1,2- and 1,3-diol derivatives, suggesting applications in pharmaceuticals and biotechnology. This indicates the utility of 2,4-Dimethyl-1-penten-3-ol in the synthesis of complex organic molecules (Bien & Ziegler, 1998).

  • Synthesis of Esters and Aldehydes : Mavrov and Kucherov (1965) in the "Russian Chemical Bulletin" synthesized esters of stereoisomeric 4,5-dimethylhepta-2,4-dien-6-ynoic acids, demonstrating the utility of 2,4-Dimethyl-1-penten-3-ol in creating various esters and aldehydes (Mavrov & Kucherov, 1965).

  • Asymmetric Hydroboration : Soderquist and Negrón (1998) in "Tetrahedron Letters" presented a method for constructing non-racemic 3-methyl-4-penten-1-ol using asymmetric hydroboration, highlighting its role in organic synthesis and acyclic diastereoselection (Soderquist & Negrón, 1998).

  • Oxidative Chlorination : Brücher and Hartung (2014) in "Tetrahedron" described the regio- and stereoselective chlorocyclization of substituted 4-pentenols for the synthesis of fragrance components and other functionalized hydrocarbons, indicating the potential of 2,4-Dimethyl-1-penten-3-ol in fragrance chemistry (Brücher & Hartung, 2014).

properties

IUPAC Name

2,4-dimethylpent-1-en-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O/c1-5(2)7(8)6(3)4/h6-8H,1H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWLSOADTNMPXFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20941567
Record name 2,4-Dimethylpent-1-en-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20941567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dimethyl-1-penten-3-ol

CAS RN

19781-54-5
Record name 2,4-Dimethyl-1-penten-3-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019781545
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Dimethylpent-1-en-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20941567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
S Jena, A Ray, A Sahoo, PK Das, BB Champati… - Chemistry of Natural …, 2022 - Springer
The genus Phoebe belongs to the family Lauraceae and consists of about 200 species of shrubs and evergreen trees bearing aromatic oil glands [1]. The species are distributed mainly …
H Mirhosseini, CP Tan… - Journal of Food, Agriculture …, 2010 - researchgate.net
In this study, the effect of glycerol (0.5, 1 and 1.5% w/w) and vegetable oil (2, 3 and 4% w/w) on the equilibrium headspace concentration of target volatile flavor compounds released …
Number of citations: 1 www.researchgate.net
H Mirhosseini, CP Tan - Food Chemistry, 2009 - Elsevier
The influence of emulsion composition (ie Arabic gum, xanthan gum and, orange oil) and structural emulsion properties (ie average droplet size and apparent viscosity) on equilibrium …

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